molecular formula C7H7NO4 B2960780 2-Hydroxy-3-methoxypyridine-4-carboxylic acid CAS No. 1935950-11-0

2-Hydroxy-3-methoxypyridine-4-carboxylic acid

Cat. No.: B2960780
CAS No.: 1935950-11-0
M. Wt: 169.136
InChI Key: OPECYWGRSDUDBT-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxypyridine-4-carboxylic acid is a heterocyclic aromatic organic compound characterized by the presence of a pyridine ring, a hydroxyl group, a methoxy group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methoxypyridine-4-carboxylic acid typically involves the following steps:

  • Starting Materials: The synthesis often begins with pyridine derivatives as starting materials.

  • Functionalization: The pyridine ring is functionalized by introducing hydroxyl and methoxy groups at the appropriate positions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-methoxypyridine-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Formation of ketones or aldehydes.

  • Reduction: Formation of alcohols.

  • Substitution: Formation of various substituted pyridines.

Scientific Research Applications

2-Hydroxy-3-methoxypyridine-4-carboxylic acid has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Hydroxy-3-methoxypyridine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can modulate the electronic properties of the compound, affecting its reactivity.

Comparison with Similar Compounds

  • 3-Hydroxy-4-methoxypyridine-2-carboxylic acid

  • 2-Hydroxy-4-methoxypyridine-3-carboxylic acid

  • 3-Hydroxy-2-methoxypyridine-4-carboxylic acid

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Properties

IUPAC Name

3-methoxy-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-5-4(7(10)11)2-3-8-6(5)9/h2-3H,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPECYWGRSDUDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CNC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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